Bis-isopropyl-polyethylene glycol 1 is synthesized through chemical processes involving polyethylene glycol and isopropanol. It is classified under polyether compounds and can be categorized as a non-ionic surfactant due to its hydrophilic and hydrophobic characteristics. This compound is often utilized in formulations requiring solubilization or stabilization of active ingredients.
The synthesis of Bis-isopropyl-polyethylene glycol 1 typically involves the following steps:
This synthetic pathway allows for control over the molecular weight and degree of substitution, which are critical for tailoring the properties of Bis-isopropyl-polyethylene glycol 1 for specific applications.
The molecular structure of Bis-isopropyl-polyethylene glycol 1 can be represented as follows:
The presence of both hydrophilic (polyethylene glycol) and hydrophobic (isopropyl) components contributes to its amphiphilic nature, making it effective in various applications.
Bis-isopropyl-polyethylene glycol 1 can participate in several chemical reactions:
These reactions are significant for its functionality in formulations where stability and controlled release are desired.
The mechanism of action of Bis-isopropyl-polyethylene glycol 1 primarily revolves around its ability to solubilize hydrophobic compounds due to its amphiphilic nature. When incorporated into formulations:
This mechanism underlines its importance in enhancing the efficacy of various products.
These properties make Bis-isopropyl-polyethylene glycol 1 versatile for various applications without significant degradation.
Bis-isopropyl-polyethylene glycol 1 finds extensive use across multiple fields:
Covalent conjugation remains the cornerstone for precise PEGylation, with Bis-isopropyl-PEG1 (chemical formula: C₈H₁₈O₂, CAS: 3944-35-2) serving as a versatile linker due to its terminal isopropyl groups. These groups facilitate site-directed coupling to biomolecules via carbodiimide chemistry (e.g., EDC/NHS activation), enabling stable amide bond formation with lysine residues or carboxylates on proteins or nanoparticles [1] [7]. For antibody-drug conjugates (ADCs), this linker minimizes heterogeneity, as demonstrated in patent US20140187756A1, where controlled PEGylation of trastuzumab (anti-HER2 antibody) enhanced conjugate stability while maintaining antigen-binding affinity [1]. The isopropyl termini further allow hydrolytic stability in physiological pH ranges, reducing premature cleavage in circulation [3].
Table 1: Covalent Conjugation Efficiency of Bis-isopropyl-PEG1
Conjugation Target | Coupling Chemistry | Reaction Yield (%) | Key Outcome |
---|---|---|---|
Antibody (IgG) | EDC/NHS | 92 | >95% monomeric conjugate retention |
Iron Oxide Nanoparticle | Silane-amine | 85 | Reduced aggregation by 60% |
PLGA Nanoparticle | Carbodiimide | 78 | 40% lower burst release in vitro |
Mixed-length PEG systems incorporating short-chain PEGs like Bis-isopropyl-PEG1 significantly alter nanocarrier self-assembly. Studies show that micelles with heterogeneous PEG coronas (e.g., PEG550-PEG2000 mixtures) exhibit enhanced evasion of the reticuloendothelial system (RES) compared to homogeneous PEG layers. When integrated into polyion complex (PIC) micelles, Bis-isopropyl-PEG1 (functionally analogous to PEG550) contributes to steric stabilization at high packing densities. At PEG2k:PEG550 molar ratios of 3:1, PIC micelles achieved 18-hour blood circulation half-lives in murine models—twice that of uniformly PEG2k-coated counterparts [2]. This is attributed to the "brush-mushroom" transitional morphology, where shorter chains fill interstitial spaces between longer PEGs, reducing protein opsonization by >50% [2] [10].
Non-covalent strategies leverage supramolecular interactions to reversibly functionalize surfaces with Bis-isopropyl-PEG1. Key approaches include:
These methods preserve bioactivity while simplifying manufacturing, critical for labile therapeutics like RNA [5] [9].
The hydrophobic isopropyl terminals of Bis-isopropyl-PEG1 enable unique surface interactions:
Table 2: Performance of Isopropyl-Functionalized Nanoparticles
Nanoparticle Type | Functionalization | Key Improvement | Application Reference |
---|---|---|---|
Fe₃O₄ MNPs | Bis-isopropyl-PEG1 + TEOS | 90% reduction in agglomeration | Diagnostic imaging [8] |
AuNPs | Self-assembled isopropyl monolayer | 40% lower protein fouling | Targeted drug delivery [10] |
Mesoporous silica | Co-condensed PEG1 linker | 80% drug loading efficiency | Chemotherapy [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8